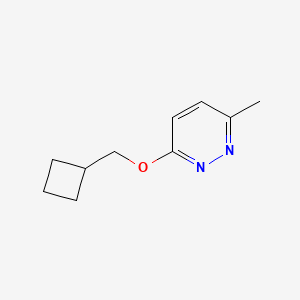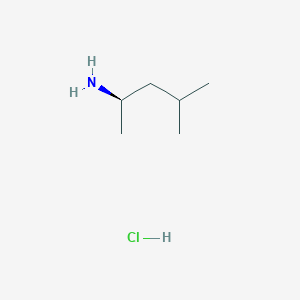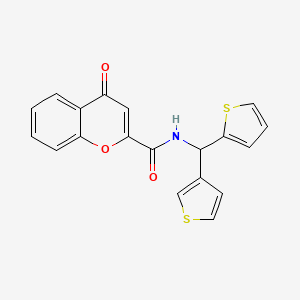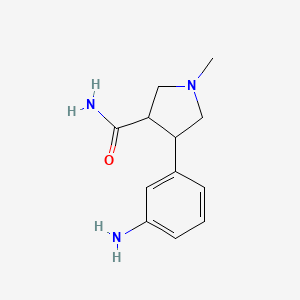
3-(Cyclobutylmethoxy)-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclobutylmethoxy)-6-methylpyridazine is a chemical compound that belongs to the pyridazine family. This compound has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Bridgedhead Azolopyrimidines and Imidazothiazines : Research shows that compounds like 3-cyano-2H-pyran-2-ones can be transformed into bridgedhead azolopyrimidines and imidazothiazines, indicating potential applications in the synthesis of arenes and heteroarenes of therapeutic importance (Ram, Srivastava, & Goel, 2003).
Development of Radiotracers for Oncology : Analogues of σ receptor ligands, including 3-(Cyclobutylmethoxy)-6-methylpyridazine, are being explored for potential use as radiotracers in positron emission tomography (PET) for oncology applications (Abate et al., 2011).
Ring Transformation Reactions : The compound has been involved in studies exploring thermal and acid-catalyzed rearrangements of related oxazines, which is significant in understanding chemical reaction mechanisms (Faragher & Gilchrist, 1979).
Synthesis of Nanomeric Fused Cyclic Thiosemicarbazones : This compound has been utilized in the synthesis of new nanomeric fused cyclic compounds, which are being studied for their biocidal effects and potential application in combating diseases like Bilhariziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Photolysis Research : Studies on the photolysis of compounds like tetrazolo pyridazines, which are structurally similar to 3-(Cyclobutylmethoxy)-6-methylpyridazine, contribute to the understanding of photochemical reactions in medicinal chemistry (Tsuchiya, Arai, & Igeta, 1973).
Aminations with Oxaziridines : The compound's relevance in the amination reactions, which contribute to the synthesis of various nitrogen-containing compounds, is significant in pharmaceutical chemistry (Andreae & Schmitz, 1991).
properties
IUPAC Name |
3-(cyclobutylmethoxy)-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-6-10(12-11-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGISLWMHUTKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2983976.png)


![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2983982.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2983983.png)



![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)
